N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-(3-methylphenoxy)acetamide
Description
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Properties
Molecular Formula |
C20H22FNO4S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C20H22FNO4S/c1-15-4-2-7-19(10-15)26-13-20(23)22(18-8-9-27(24,25)14-18)12-16-5-3-6-17(21)11-16/h2-7,10-11,18H,8-9,12-14H2,1H3 |
InChI Key |
BYEWYLUEBDZWLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-(3-methylphenoxy)acetamide is a synthetic compound with potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C18H19FN2O3S
- Molecular Weight : 364.42 g/mol
- IUPAC Name : this compound
The compound primarily acts as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels , which are crucial for regulating various physiological processes, including heart rate and neuronal excitability. Activation of these channels can lead to:
- Decreased neuronal excitability
- Inhibition of neurotransmitter release
- Potential anti-anxiety and anti-addiction effects due to modulation of reward pathways .
In Vitro Studies
Research has shown that this compound exhibits significant biological activities:
- Neuroprotective Effects : The compound has demonstrated potential in protecting neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Activity : It inhibits pro-inflammatory cytokines, suggesting a role in reducing inflammation in various models.
- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through modulation of cell cycle regulators.
In Vivo Studies
In animal models, the compound has shown:
- Reduction in pain perception , indicating analgesic properties.
- Improvement in cognitive functions , potentially through its neuroprotective mechanisms.
Data Tables
Case Study 1: Neuroprotection
A study involving the administration of the compound to mice exposed to neurotoxic agents showed a significant reduction in neuronal loss and improved behavioral outcomes, suggesting its potential as a neuroprotective agent against neurodegenerative diseases.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan, treatment with this compound resulted in a marked decrease in paw edema compared to controls, indicating strong anti-inflammatory activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
